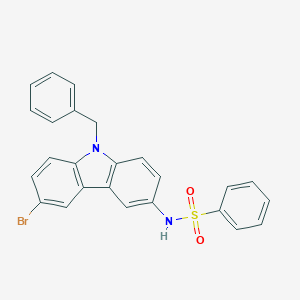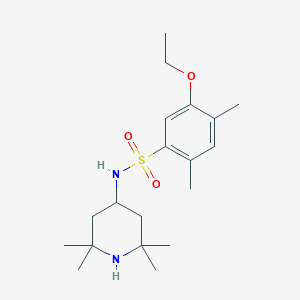
5-ethoxy-2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethoxy-2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659 and has been studied for its potential therapeutic properties in various diseases.
Wirkmechanismus
The mechanism of action of TAK-659 involves the inhibition of specific signaling pathways, including the B-cell receptor (BCR) signaling pathway and the toll-like receptor (TLR) signaling pathway. By inhibiting these pathways, TAK-659 can prevent the activation and proliferation of cancer cells and modulate the immune response in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the modulation of the immune response, and the reduction of inflammation. These effects are mediated through the inhibition of specific signaling pathways, as discussed above.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TAK-659 in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of specific cellular processes. However, one limitation is that TAK-659 may not be effective in all types of cancer or autoimmune diseases, as the efficacy of the compound may depend on the specific signaling pathways involved in the disease.
Zukünftige Richtungen
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other targeted therapies. Another potential direction is the investigation of TAK-659 in combination with immunotherapy, as the compound may enhance the immune response to cancer cells. Additionally, further research is needed to determine the efficacy of TAK-659 in different types of cancer and autoimmune diseases.
Synthesemethoden
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine to form an intermediate product. This intermediate product is then reacted with ethylamine to produce the final product, 5-ethoxy-2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been studied for its potential therapeutic properties in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In autoimmune and inflammatory diseases, TAK-659 has been studied for its ability to modulate the immune response and reduce inflammation.
Eigenschaften
Molekularformel |
C19H32N2O3S |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
5-ethoxy-2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H32N2O3S/c1-8-24-16-10-17(14(3)9-13(16)2)25(22,23)20-15-11-18(4,5)21-19(6,7)12-15/h9-10,15,20-21H,8,11-12H2,1-7H3 |
InChI-Schlüssel |
UCXSJXSVFHXXEJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



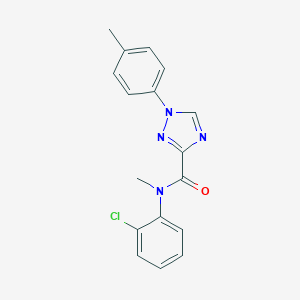
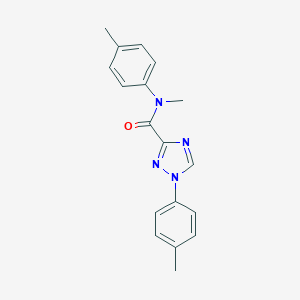
![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)
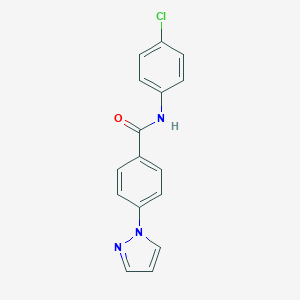
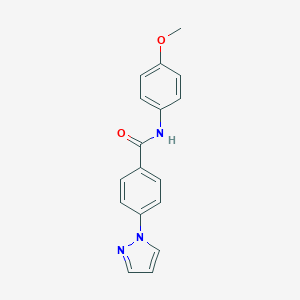
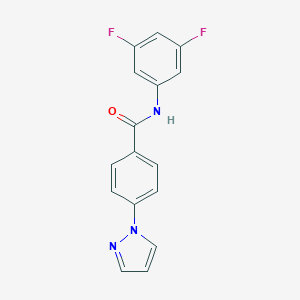
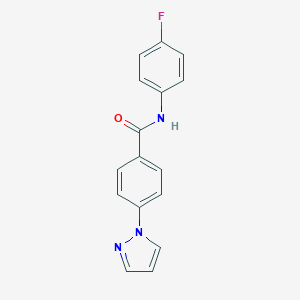
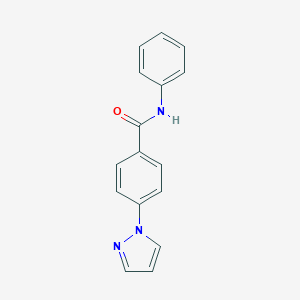
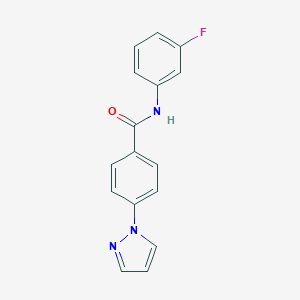
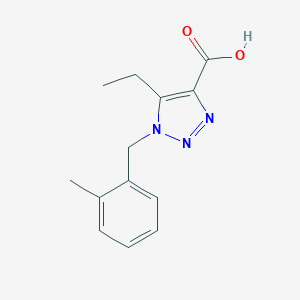
![6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)
![3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278958.png)
